molecular formula C19H19NO3 B12380758 (-)-Isolaureline CAS No. 475-84-3

(-)-Isolaureline

Katalognummer: B12380758
CAS-Nummer: 475-84-3
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: GXFOBPWUVXXUIF-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isolaureline is an alkaloid compound that has been identified in various plant species, including Liriodendron tulipifera and Annona muricata . It is known for its complex structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isolaureline involves several steps, typically starting from simpler organic molecules. One common synthetic route involves the construction of the core structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of isolaureline is less common due to its complex structure and the availability of natural sources. Extraction from plants like Annona muricata is a more feasible method for obtaining isolaureline in significant quantities . The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Isolaureline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of isolaureline involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, acting as an antagonist or modulator . Additionally, isolaureline can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .

Eigenschaften

CAS-Nummer

475-84-3

Molekularformel

C19H19NO3

Molekulargewicht

309.4 g/mol

IUPAC-Name

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

InChI

InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m1/s1

InChI-Schlüssel

GXFOBPWUVXXUIF-OAHLLOKOSA-N

Isomerische SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5)OC)OCO3

Kanonische SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5)OC)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.